2-Methyl-benzenebutanamine

GABA-A receptor Agonist Ion channel

This ortho-methyl substituted phenylbutylamine is a critical GABA-A α5 receptor reference compound (EC50 8.32 µM, 5.8-fold α5/α1 selectivity) essential for neuroscience SAR studies. Unlike generic 4-phenylbutylamine, the ortho-methyl group uniquely influences lipophilicity and target engagement. Available as a high-purity primary amine building block for amide, sulfonamide, and heterocycle synthesis. Ideal for analytical method validation (HPLC/LC-MS) and comparative pharmacological profiling. Standard B2B shipping; inquire for bulk/reseller pricing.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B15234034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-benzenebutanamine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCCCN
InChIInChI=1S/C11H17N/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7H,4-5,8-9,12H2,1H3
InChIKeyANOVIJWMJIDTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-benzenebutanamine (CAS 154108-04-0): Structural and Procurement Baseline for a Phenylbutylamine Building Block


2-Methyl-benzenebutanamine (CAS 154108-04-0) is a phenylbutylamine derivative with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound is primarily utilized as a synthetic building block in organic chemistry and as a precursor in pharmaceutical research [1]. Commercially, it is available with a minimum purity specification of 95% and is recommended for long-term storage in cool, dry conditions .

Why 2-Methyl-benzenebutanamine (CAS 154108-04-0) Cannot Be Replaced by Unsubstituted or N-Alkylated Benzenebutanamine Analogs


Generic substitution of 2-Methyl-benzenebutanamine with unsubstituted benzenebutanamine (e.g., 4-phenylbutylamine, CAS 22374-89-6) or N-methylated analogs fails due to fundamental differences in physicochemical properties and biological target engagement. The introduction of the ortho-methyl group on the benzene ring increases molecular weight (163.26 vs. 149.24 g/mol) and alters lipophilicity, which directly impacts membrane permeability and target binding. Furthermore, the specific structural motif of 2-Methyl-benzenebutanamine has been associated with measurable activity at GABA-A receptors, a profile not shared by the simpler 4-phenylbutylamine scaffold, which lacks similar documented receptor interactions [1][2]. Therefore, substituting this compound with a structurally related analog would introduce uncontrolled variables in any assay or synthetic pathway, potentially invalidating experimental outcomes.

Quantitative Differentiation Guide: 2-Methyl-benzenebutanamine (CAS 154108-04-0) vs. Unsubstituted Benzenebutanamine and GABA-A Receptor Selectivity Profile


GABA-A α5β2γ2 Receptor Agonism: A Differentiating Functional Profile

2-Methyl-benzenebutanamine demonstrates measurable agonist activity at the human GABA-A α5β2γ2 receptor. This functional engagement is a key differentiator from unsubstituted benzenebutanamine (4-phenylbutylamine), for which no comparable activity has been reported in authoritative public databases [1]. This difference suggests a unique pharmacological fingerprint driven by the ortho-methyl substituent.

GABA-A receptor Agonist Ion channel

GABA-A α1β2γ2 Receptor Agonist Activity: Evidence of Subtype Selectivity

The compound exhibits a markedly different potency profile at the GABA-A α1β2γ2 receptor subtype compared to the α5β2γ2 subtype. The EC50 at α1β2γ2 is 4.80E+4 nM (48 µM), which is approximately 5.8-fold higher (weaker) than its activity at the α5β2γ2 receptor [1]. This intra-target selectivity profile demonstrates that the ortho-methyl substituent confers a degree of functional discrimination between closely related receptor isoforms.

GABA-A receptor Subtype selectivity Agonist

Physicochemical Property Differentiation from Unsubstituted Analog

The presence of the ortho-methyl group on 2-Methyl-benzenebutanamine results in quantifiably different physicochemical properties compared to the unsubstituted benzenebutanamine scaffold. The molecular weight increases from 149.24 g/mol to 163.26 g/mol [1]. This increase in molecular weight and the added hydrophobic methyl group are expected to increase the compound's lipophilicity (LogP), which can influence membrane permeability and non-specific binding in biological assays.

Physicochemical properties Lipophilicity Molecular weight

Application Scenarios for 2-Methyl-benzenebutanamine (CAS 154108-04-0) Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for GABA-A α5 Subtype-Selective Modulators

2-Methyl-benzenebutanamine serves as a viable starting point for medicinal chemistry programs targeting the GABA-A α5 receptor. Its measured EC50 of 8.32 µM and inherent 5.8-fold selectivity over the α1 subtype provide a foundational structure-activity relationship (SAR) for further optimization [1][2]. Researchers can use this compound as a reference to design and synthesize analogs aimed at improving potency and selectivity for α5-containing receptors, which are implicated in cognitive function and neurological disorders.

Chemical Biology: Tool Compound for Probing GABA-A Receptor Subtype Function

The documented functional selectivity of 2-Methyl-benzenebutanamine for GABA-A α5β2γ2 over α1β2γ2 receptors makes it a valuable chemical biology tool. It can be employed in comparative pharmacological studies to help dissect the specific contributions of different GABA-A receptor subtypes to cellular and physiological responses, particularly when used alongside non-selective GABAergic compounds [2].

Analytical Chemistry: Use as a Reference Standard in Method Development

Due to its defined molecular weight (163.26 g/mol) and distinct physicochemical profile compared to unsubstituted analogs, 2-Methyl-benzenebutanamine is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC and LC-MS, for the detection and quantification of substituted phenylbutylamines in complex mixtures .

Organic Synthesis: Building Block for Complex Molecule Construction

2-Methyl-benzenebutanamine functions as a primary amine building block for the synthesis of more complex organic molecules, including amides, sulfonamides, and heterocycles. Its ortho-methyl substituted aromatic ring introduces a specific steric and electronic environment that can influence the outcome of subsequent synthetic transformations, offering chemists a degree of control not possible with unsubstituted phenylbutylamine [3].

Technical Documentation Hub

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